Quinoline-7-carbonyl chloride

pKa comparison electronic effects positional isomer differentiation

Quinoline-7-carbonyl chloride is a heterocyclic acyl chloride building block in which the reactive carbonyl chloride group is anchored at the 7-position of the quinoline bicyclic framework. With a molecular formula of C10H6ClNO and a molecular weight of 191.61 g/mol, it serves as a versatile electrophilic intermediate for constructing amide, ester, and thioester linkages in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C10H6ClNO
Molecular Weight 191.61 g/mol
CAS No. 206257-00-3
Cat. No. B1396492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-7-carbonyl chloride
CAS206257-00-3
Molecular FormulaC10H6ClNO
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)C(=O)Cl)N=C1
InChIInChI=1S/C10H6ClNO/c11-10(13)8-4-3-7-2-1-5-12-9(7)6-8/h1-6H
InChIKeyLKFPKMTWLJPNOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoline-7-carbonyl chloride (CAS 206257-00-3): Position-Defined Heterocyclic Acyl Chloride for Rational Synthesis


Quinoline-7-carbonyl chloride is a heterocyclic acyl chloride building block in which the reactive carbonyl chloride group is anchored at the 7-position of the quinoline bicyclic framework . With a molecular formula of C10H6ClNO and a molecular weight of 191.61 g/mol, it serves as a versatile electrophilic intermediate for constructing amide, ester, and thioester linkages in medicinal chemistry and agrochemical discovery programs .

Why Positional Isomers of Quinoline Carbonyl Chloride Are Not Interchangeable in Synthesis


Although quinoline-6-carbonyl chloride, quinoline-7-carbonyl chloride, and quinoline-8-carbonyl chloride share an identical molecular formula (C10H6ClNO) and molecular weight (191.61 g/mol), the position of the carbonyl chloride substituent relative to the ring nitrogen markedly alters the electron density on the quinoline core . This positional variation translates into measurable differences in the pKa of the quinoline nitrogen, which directly governs electrophilicity, coordination chemistry, salt formation behavior, and reaction kinetics in nucleophilic acyl substitution processes . Substituting one isomer for another without adjusting reaction conditions can lead to divergent yields, impurity profiles, and failed synthetic campaigns.

Quantitative Differentiation of Quinoline-7-carbonyl chloride against Closest Positional Isomers


pKa of the Quinoline Nitrogen: 7-Isomer Exhibits the Strongest Conjugate Acid among 6-, 7-, and 8-Substituted Analogs

The predicted acid dissociation constant (pKa) of the quinoline nitrogen in quinoline-7-carbonyl chloride is 2.31±0.14, which is significantly lower than that of quinoline-6-carbonyl chloride (pKa 3.78±0.10) and also lower than that of quinoline-8-carbonyl chloride (pKa 2.87±0.17) . A lower pKa indicates a stronger conjugate acid and a weaker Lewis base at the quinoline nitrogen, meaning the 7-isomer is the least basic and most electrophilic of the three positional isomers .

pKa comparison electronic effects positional isomer differentiation

Commercial Form Distinction: Free Base versus Hydrochloride Salt Availability

Quinoline-7-carbonyl chloride is commercially supplied predominantly as the free base (CAS 206257-00-3) with typical purities of ≥97% . In contrast, quinoline-6-carbonyl chloride is frequently offered as the hydrochloride salt (CAS 158000-98-7) . This distinction affects the reagent's shelf stability, hygroscopicity, and the requirement for an additional free-basing step prior to use in anhydrous acylation reactions.

salt form handling reactivity

Predicted Physicochemical Profile: Boiling Point and Density Parity Across Isomers

The predicted boiling point (320.2±15.0 °C) and density (1.338±0.06 g/cm³) of quinoline-7-carbonyl chloride are identical, within measurement uncertainty, to those predicted for the 6- and 8-isomers . This parity indicates that bulk physical properties do not offer a basis for differentiation among the isomers; selection must therefore rely on electronic and reactivity criteria such as the pKa difference documented above.

boiling point density physicochemical properties

High-Value Application Scenarios for Quinoline-7-carbonyl chloride Based on Verified Differentiation


Synthesis of 7-Substituted Quinoline Carboxamides Where Low Nitrogen Basicity Minimizes Side Reactions

Medicinal chemistry programs targeting Pim-1 kinase or other ATP-binding pocket enzymes have utilized 8-hydroxy-quinoline-7-carboxylic acid derivatives as core pharmacophores [1]. Quinoline-7-carbonyl chloride serves as the direct acylating agent for introducing the 7-carboxamide motif. Its low pKa (2.31) ensures that the quinoline nitrogen remains largely unprotonated under typical amidation conditions (e.g., DIPEA in DCM at 0-25 °C), reducing competing N-acylation and improving amide bond formation efficiency relative to the 6-isomer (pKa 3.78), which is more prone to nitrogen-based interference .

Late-Stage Diversification of Quinoline-Containing Drug Candidates

In structure-activity relationship (SAR) studies, late-stage functionalization of a quinoline scaffold at the 7-position enables rapid access to diverse amide, ester, and hydrazide libraries without disturbing the electronic environment at other positions. The 7-isomer's distinct electronic profile, documented by its pKa of 2.31 , allows chemists to predict and control the reactivity of the acyl chloride moiety independently of substituents at the 2-, 4-, or 8-positions, facilitating parallel library synthesis where positional purity is critical for biological readout.

Agrochemical Intermediate Manufacturing Leveraging Free Base Form

Quinoline-7-carbonyl chloride is supplied as the free base , eliminating the need for a pre-activation neutralization step required when using the hydrochloride salt form of the 6-isomer. This advantage reduces unit operations, shortens cycle time, and avoids chloride contamination in large-scale amidation or esterification processes for agrochemical active ingredients, where process mass intensity (PMI) and waste stream minimization are key procurement drivers.

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